molecular formula C24H19N5O B2651211 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1797095-30-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2651211
CAS No.: 1797095-30-7
M. Wt: 393.45
InChI Key: KHKATTVVHTXBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties, which contribute to its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often studied for its ability to modulate biological pathways, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in pharmaceutical research .

Industry

Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals. Its versatility and reactivity make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines

Uniqueness

Compared to similar compounds, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-28-22(15-20(27-28)17-9-3-2-4-10-17)24(30)26-19-12-6-5-11-18(19)21-16-29-14-8-7-13-23(29)25-21/h2-16H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKATTVVHTXBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.